molecular formula C11H13N3O2 B7588433 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid

3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid

Cat. No. B7588433
M. Wt: 219.24 g/mol
InChI Key: CPTQBZIADTYICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

The compound 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid has been studied for its potential applications in scientific research. One of the significant areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in various physiological processes, and they are also targets for many drugs. This compound has been found to have a high affinity for certain GPCRs, making it a potential lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid involves its interaction with GPCRs. When this compound binds to a specific GPCR, it triggers a signaling pathway that leads to various cellular responses. The exact mechanism of action may vary depending on the specific GPCR targeted by this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid depend on the specific GPCR targeted by this compound. Some of the reported effects include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release. These effects can have significant implications for various physiological processes such as neuronal signaling, immune response, and cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid in lab experiments is its high affinity for certain GPCRs. This property makes it a potential lead compound for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work within certain experimental setups.

Future Directions

There are several potential future directions for the research on 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid. One of the areas of interest is the development of more potent and selective ligands for specific GPCRs. Another direction is the investigation of the compound's potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurological disorders. Additionally, the development of new synthesis methods and techniques for the purification of this compound could also be an area of future research.
Conclusion:
In conclusion, 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. The future directions for research on this compound include the development of more potent and selective ligands for specific GPCRs, investigation of its potential therapeutic applications, and the development of new synthesis methods and techniques for the purification of this compound.

Synthesis Methods

The synthesis of 3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid can be achieved using several methods. One of the commonly used methods involves the reaction of 2-methyl-3-oxopentanoic acid with 5-cyanopyridin-2-ylmethanamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

properties

IUPAC Name

3-[(5-cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-8(11(15)16)7-14(2)10-4-3-9(5-12)6-13-10/h3-4,6,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTQBZIADTYICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=NC=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid

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